5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
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Overview
Description
The compound “5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide” is a complex organic molecule that contains two trifluoromethyl groups. Trifluoromethyl groups are commonly used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylation is a common reaction in organic chemistry. It involves the formation of a carbon-fluorine bond, often using a trifluoromethyl radical precursor .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they can undergo radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates .Scientific Research Applications
Aromatic Polyamides and Polymer Research
Researchers have synthesized aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene linkages, demonstrating their amorphous nature, solubility in polar solvents, and good thermal stability. These polymers' potential applications in creating tough, flexible films underscore the importance of fluorinated compounds in materials science (Hsiao & Yu, 1996).
Fluoroalkylation in Medicinal Chemistry
The catalyst-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones highlight innovative methods in pharmaceutical and agrochemical synthesis. This research outlines a straightforward route to fluoroalkylated compounds, enhancing drug design and agrochemical development (Huang et al., 2018).
Synthesis and Chemistry of Pyridinecarboxylates
The development of novel synthetic methodologies for 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates illustrates the versatility of trifluoromethyl-substituted compounds in creating complex organic structures. This work lays the groundwork for further chemical innovations and applications in various fields (Goure, 1993).
Fluorinated Aromatic Polyamides
The study of fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides and aromatic diamines shows the impact of trifluoromethyl groups on polymer solubility, thermal stability, and electrical properties. These findings contribute to the development of materials with specific electrical and dielectric characteristics, useful in electronics and related industries (Ge et al., 2004).
Eco-friendly Synthesis Methods
The eco-benign synthesis of 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives in trifluoroethanol (TFE) showcases the drive towards environmentally friendly chemical processes. This research underlines the importance of using less toxic solvents and efficient reactions in synthesizing compounds for potential applications in diverse fields (Khaksar & Gholami, 2014).
Future Directions
The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for trifluoromethylation and exploring the properties and applications of trifluoromethyl-containing compounds.
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that trifluoromethyl-containing compounds can undergo selective c–f bond activation, which is a challenging task in organic synthesis . This process constitutes a starting point for the synthesis of diverse fluorinated compounds .
Biochemical Pathways
The activation of the c–f bond in trifluoromethyl-containing compounds has been a significant area of study in the past decades . This process leads to the synthesis of diverse fluorinated compounds, potentially affecting various biochemical pathways .
Result of Action
The trifluoromethylation of carbon-centered radical intermediates is a known result of the action of trifluoromethyl-containing compounds .
Action Environment
It is known that the trifluoromethylation process can be influenced by various factors, including light conditions .
Properties
IUPAC Name |
5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O2/c15-13(16,17)7-1-3-9(4-2-7)24-10-5-8(14(18,19)20)6-22-11(10)12(21)23/h1-6H,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIHLUUBKXJLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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